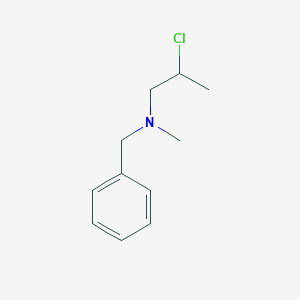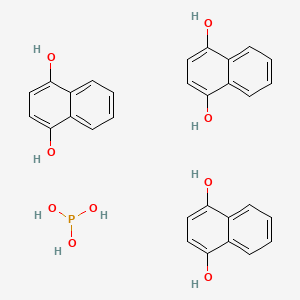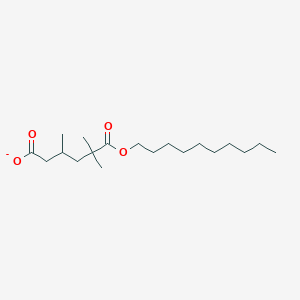
6-(Decyloxy)-3,5,5-trimethyl-6-oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Decyloxy)-3,5,5-trimethyl-6-oxohexanoate is an organic compound with a complex structure It consists of a hexanoate backbone with a decyloxy group attached at the sixth position, and three methyl groups at the third and fifth positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Decyloxy)-3,5,5-trimethyl-6-oxohexanoate typically involves the esterification of 6-hydroxy-3,5,5-trimethylhexanoic acid with decanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Decyloxy)-3,5,5-trimethyl-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the decyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Applications De Recherche Scientifique
6-(Decyloxy)-3,5,5-trimethyl-6-oxohexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(Decyloxy)-3,5,5-trimethyl-6-oxohexanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The decyloxy group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Octyloxy)-3,5,5-trimethyl-6-oxohexanoate
- 6-(Dodecyloxy)-3,5,5-trimethyl-6-oxohexanoate
- 6-(Hexadecyloxy)-3,5,5-trimethyl-6-oxohexanoate
Uniqueness
6-(Decyloxy)-3,5,5-trimethyl-6-oxohexanoate is unique due to its specific decyloxy group, which imparts distinct chemical and physical properties. Compared to its analogs with shorter or longer alkyl chains, this compound may exhibit different solubility, reactivity, and biological activity profiles. The presence of three methyl groups also contributes to its steric hindrance and stability.
Propriétés
Numéro CAS |
96477-26-8 |
|---|---|
Formule moléculaire |
C19H35O4- |
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
6-decoxy-3,5,5-trimethyl-6-oxohexanoate |
InChI |
InChI=1S/C19H36O4/c1-5-6-7-8-9-10-11-12-13-23-18(22)19(3,4)15-16(2)14-17(20)21/h16H,5-15H2,1-4H3,(H,20,21)/p-1 |
Clé InChI |
KBRPUUCHJDBEQJ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCOC(=O)C(C)(C)CC(C)CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane](/img/structure/B14359246.png)
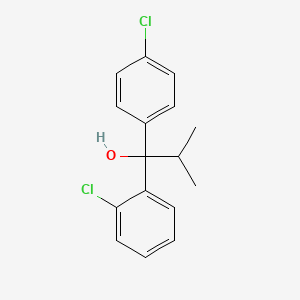
![{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14359263.png)

![Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]-](/img/structure/B14359286.png)

![Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14359299.png)
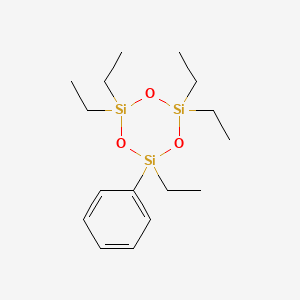
![N''-[4-(Chloromethyl)-4-hydroxy-4,5-dihydro-1,3-thiazol-2-yl]guanidine](/img/structure/B14359308.png)
![[2-Methoxy-3-(1,3-thiazol-2-yl)phenyl]acetic acid](/img/structure/B14359312.png)
![4-[(4-Aminophenyl)methyl]aniline;oxalic acid](/img/structure/B14359314.png)
